Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate
Description
Properties
Molecular Formula |
C9H8O3S |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
methyl (E)-4-oxo-4-thiophen-2-ylbut-2-enoate |
InChI |
InChI=1S/C9H8O3S/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h2-6H,1H3/b5-4+ |
InChI Key |
FDUROCASNUFHSA-SNAWJCMRSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=CC=CS1 |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the use of enaminones, which are versatile precursors for the preparation of various organic compounds. The reaction conditions often include heating in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different substituents on the thiophene ring.
Scientific Research Applications
Medicinal Chemistry
Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for various modifications that can enhance biological activity.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit bacterial growth, making them potential candidates for antibiotic development .
Anti-inflammatory Effects
Some derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that modifications to the this compound structure can lead to compounds that effectively reduce inflammation markers in cell models .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions makes it valuable for creating complex molecules.
Michael Addition Reactions
The compound can undergo Michael addition reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This property is particularly useful in synthesizing larger, more complex molecules .
Synthesis of Heterocycles
The thiophene group present in this compound allows for the synthesis of diverse heterocyclic compounds. These heterocycles are important in drug discovery and materials science due to their unique electronic properties and biological activities .
Materials Science
In materials science, this compound is being explored for its potential use in developing new materials with specific properties.
Polymer Chemistry
The compound can be polymerized to create new polymeric materials with tailored properties for applications in coatings, adhesives, and other industrial uses. Its reactivity allows for the incorporation into various polymer matrices .
Conductive Materials
Research indicates that thiophene-containing compounds can contribute to the development of conductive polymers, which are essential for electronic applications such as organic photovoltaics and sensors .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Derivatives : A study published in the Brazilian Journal of Pharmaceutical Sciences examined several derivatives of this compound and found promising antimicrobial activity against various pathogens .
- Synthesis of Heterocycles : Researchers utilized this compound in a series of reactions aimed at synthesizing novel heterocyclic compounds with potential therapeutic effects, demonstrating its versatility as a synthetic intermediate .
- Polymer Development : A project focused on creating conductive polymers incorporated this compound into the polymer backbone, resulting in materials with enhanced electrical conductivity suitable for electronic devices .
Mechanism of Action
The mechanism of action of Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 4-Oxo-but-2-enoate Derivatives
The 4-oxo-but-2-enoate scaffold is versatile, with modifications at the 4-position (R group) significantly altering physical, chemical, and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Electronic Effects :
- Thiophene-containing derivatives (e.g., the target compound) exhibit enhanced electron density at the 4-position due to the aromatic thiophene ring, favoring electrophilic aromatic substitution reactions .
- Methoxy or propargyloxy substituents on phenyl rings (e.g., compounds 59 and 60 in ) introduce steric and electronic modifications, altering solubility and reactivity .
Biological Activity: Nitrile analogs (e.g., Q13 in ) demonstrate trypanocidal activity, suggesting that the ester counterpart (target compound) may also be bioactive but with differing pharmacokinetics due to ester hydrolysis susceptibility . Ethyl (E)-4-oxo-4-(4-(prop-2-yn-1-yloxy)phenyl)but-2-enoate (59) has been investigated for antimicrobial properties, highlighting the role of propargyl groups in target engagement .
Synthetic Utility: The thiophene moiety in the target compound is advantageous for constructing heterocyclic frameworks (e.g., thieno[2,3-b]pyridines) via cyclocondensation reactions . Phenyl-substituted analogs (e.g., compound 60 in ) are often intermediates in natural product synthesis, leveraging their conjugated systems for Diels-Alder reactions .
Spectral and Physical Properties
- NMR Trends : Thiophene protons typically resonate at δ 6.8–7.5, while methoxy groups in esters appear as singlets near δ 3.7–3.8 .
- Stability: Conjugation between the carbonyl and double bond stabilizes the enone system, but electron-withdrawing groups (e.g., nitriles) increase electrophilicity and reactivity .
Biological Activity
Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate, also known by its CAS number 71132-39-3, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O₃S |
| Molecular Weight | 196.22 g/mol |
| CAS Number | 71132-39-3 |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating the compound's effectiveness against various bacterial strains, it was found to inhibit methionine aminopeptidase (MetAP) enzymes from several pathogens, including Streptococcus pneumoniae, Mycobacterium tuberculosis, and Enterococcus faecalis.
Inhibition Studies
The compound displayed differential inhibition across different MetAPs:
| Enzyme | % Inhibition at 100 µM |
|---|---|
| SpMetAP | 84% |
| MtMetAP | 79% |
| EfMetAP | 87% |
| HsMetAP | Minimal Effect |
The inhibition constants (Ki) for the most active compounds were determined, with values indicating strong binding affinity:
| Compound | Ki (µM) |
|---|---|
| 1g | 33.9 |
| 5e | 21.3 |
| 3d | 56.9 |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents targeting MetAP enzymes.
Cytotoxicity Profile
In vitro cytotoxicity assays using the HepG2 cell line revealed varying levels of toxicity for different concentrations of the compound. Notably, several derivatives demonstrated non-cytotoxic effects at concentrations ranging from 50 to 450 µg/mL, while others exhibited cytotoxicity at higher concentrations:
| Compound | Cytotoxicity Range (µg/mL) |
|---|---|
| 1g | 195 - 250 |
| 1h | Cytotoxic |
| 5e | Non-cytotoxic |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of protein synthesis pathways, leading to a cascade of cellular dysfunction in susceptible bacteria. This mode of action aligns with findings that indicate its capability to disrupt nucleic acid and peptidoglycan production in bacterial cells.
Case Studies
- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) in the range of 15.625–125 μM , showcasing its potential as an antibacterial agent against Gram-positive bacteria.
- Anticancer Potential : Preliminary investigations into the anticancer properties of this compound suggest it may induce apoptosis in cancer cell lines, although further studies are required to elucidate its full potential and mechanism.
Q & A
Advanced Research Question
Cross-Validation : Compare experimental NMR/IR with computed spectra (e.g., using Gaussian NMR prediction).
Conformational Analysis : Perform DFT geometry optimization to identify dominant conformers influencing spectral shifts .
Crystal Packing Effects : SC-XRD data can explain unexpected NMR splitting due to intermolecular interactions .
Dynamic Effects : Variable-temperature NMR resolves peak broadening caused by rotational barriers .
What strategies optimize reaction yields during scale-up?
Advanced Research Question
Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance Friedel-Crafts acylation efficiency .
Solvent Optimization : Use dichloromethane (low viscosity) for better mixing vs. toluene (high boiling point) for reflux .
In Situ Monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in hexane:EtOAc 7:3) or HPLC (C18 column, UV detection at 254 nm).
Workup Modifications : Employ column chromatography (silica gel, gradient elution) to isolate pure α,β-unsaturated ester from byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
